molecular formula C14H17ClN2O B13368191 (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one

(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one

Cat. No.: B13368191
M. Wt: 264.75 g/mol
InChI Key: LVIZLOZXRWBAEH-QWHCGFSZSA-N
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Description

(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one is a chemical compound with a complex structure that includes a chlorobenzyl group and an octahydro-benzimidazol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with an appropriate benzimidazole derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while reducing the reaction time and cost.

Chemical Reactions Analysis

Types of Reactions

(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chlorobenzyl group and an octahydro-benzimidazol-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

(3aR,7aS)-3-[(2-chlorophenyl)methyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-one

InChI

InChI=1S/C14H17ClN2O/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-2,5-6,12-13H,3-4,7-9H2,(H,16,18)/t12-,13+/m0/s1

InChI Key

LVIZLOZXRWBAEH-QWHCGFSZSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)NC(=O)N2CC3=CC=CC=C3Cl

Canonical SMILES

C1CCC2C(C1)NC(=O)N2CC3=CC=CC=C3Cl

Origin of Product

United States

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